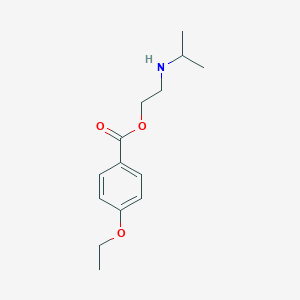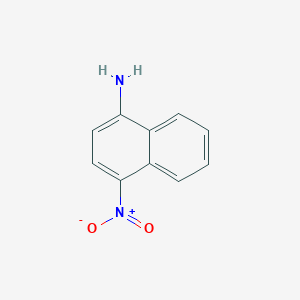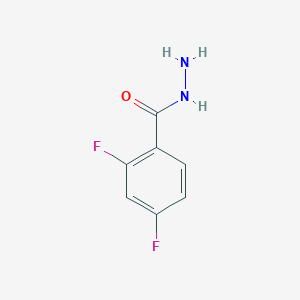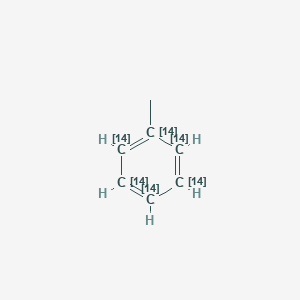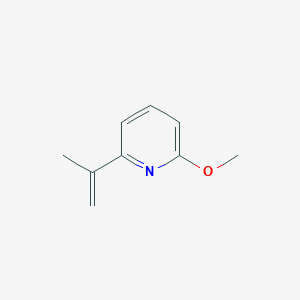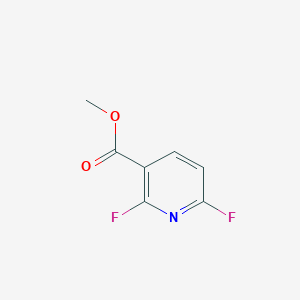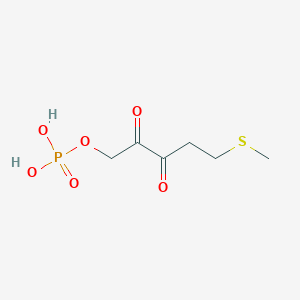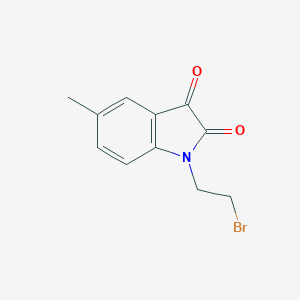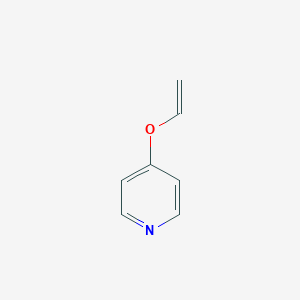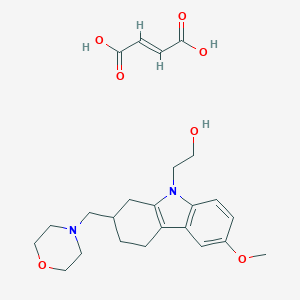
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate, also known as Ro 60-0175, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective and potent agonist of the serotonin 5-HT2C receptor, which is involved in the regulation of mood, appetite, and other physiological processes.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has been extensively studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and endocrinology. This compound has been shown to have a selective and potent agonist activity at the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and other physiological processes.
Mecanismo De Acción
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 acts as an agonist at the 5-HT2C receptor, which is a G protein-coupled receptor that is expressed in various regions of the brain and other tissues. Activation of the 5-HT2C receptor by 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways are involved in the regulation of various physiological processes, including mood, appetite, and metabolism.
Efectos Bioquímicos Y Fisiológicos
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has been shown to have various biochemical and physiological effects, including the regulation of mood, appetite, and metabolism. This compound has been shown to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression. 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has also been shown to decrease food intake and body weight in animal models of obesity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 has several advantages and limitations for lab experiments. One advantage is that it is a selective and potent agonist of the 5-HT2C receptor, which allows for the study of the specific effects of this receptor on various physiological processes. However, one limitation is that 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 is a fumarate salt, which may limit its solubility in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175. One direction is the study of the effects of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 on other physiological processes, such as inflammation and pain. Another direction is the study of the potential therapeutic applications of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 in various diseases, such as obesity, anxiety, and depression. Additionally, the development of new analogs of 1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate 60-0175 can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including palladium on carbon, sodium hydride, and morpholine. The final product is obtained as a fumarate salt, which is a white crystalline powder that is soluble in water and other polar solvents.
Propiedades
Número CAS |
123063-92-3 |
|---|---|
Nombre del producto |
1,2,3,4-Tetrahydro-6-methoxy-alpha-(4-morpholinylmethyl)-9H-carbazole-9-ethanol fumarate |
Fórmula molecular |
C24H32N2O7 |
Peso molecular |
460.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-[6-methoxy-2-(morpholin-4-ylmethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethanol |
InChI |
InChI=1S/C20H28N2O3.C4H4O4/c1-24-16-3-5-19-18(13-16)17-4-2-15(12-20(17)22(19)6-9-23)14-21-7-10-25-11-8-21;5-3(6)1-2-4(7)8/h3,5,13,15,23H,2,4,6-12,14H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
OXPDYIQAPUQSAU-UHFFFAOYSA-N |
SMILES isomérico |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=C/C(=O)O)\C(=O)O |
SMILES |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=CC(=O)O)C(=O)O |
SMILES canónico |
COC1=CC2=C(C=C1)N(C3=C2CCC(C3)CN4CCOCC4)CCO.C(=CC(=O)O)C(=O)O |
Sinónimos |
but-2-enedioic acid, 2-[6-methoxy-2-(morpholin-4-ylmethyl)-1,2,3,4-tet rahydrocarbazol-9-yl]ethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



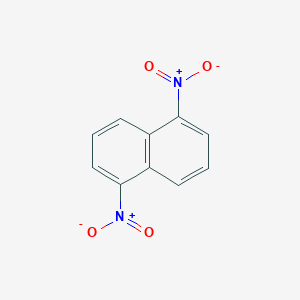
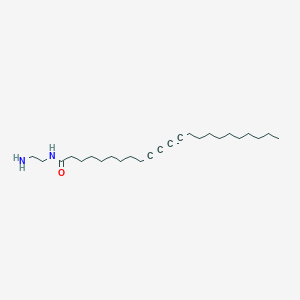
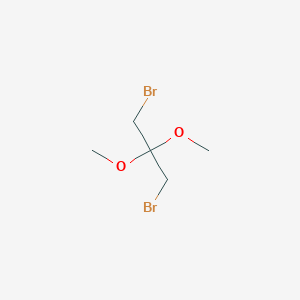
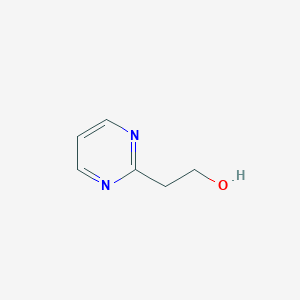
![3-[2-(Trifluoromethyl)phenyl]-1,2-oxazol-5-amine](/img/structure/B40209.png)
